Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-
Overview
Description
Synthesis Analysis
The synthesis of related chlorinated benzenamine compounds involves nucleophilic substitution reactions and electrophilic aromatic substitution. For example, the synthesis of similar compounds like 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol involves complex reactions characterized by single-crystal X-ray diffraction, highlighting the intricate process of obtaining chlorinated benzenamine derivatives (Li-Zhipeng Tang et al., 2014).
Molecular Structure Analysis
The molecular structure of chlorinated benzenamine compounds has been thoroughly investigated through techniques like X-ray diffraction. These studies reveal the planar nature of the benzene ring system and the specific angles formed by pyrazole rings, contributing to the compound's unique molecular geometry (Li-Zhipeng Tang et al., 2014).
Chemical Reactions and Properties
Chlorinated benzenamines participate in various chemical reactions, forming complex structures with notable luminescent properties. The synthesis and structural characterization of such compounds underscore the versatility and reactivity of the benzenamine scaffold (Li-Zhipeng Tang et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, such as their luminescent behavior, are directly influenced by their molecular structure. The optimized geometry parameters obtained through density functional theory highlight the compound's stability and potential for luminescent applications (Li-Zhipeng Tang et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are pivotal for understanding the compound's applications. The detailed synthesis and characterization processes elucidate the compound's robustness and the influence of molecular structure on its chemical behavior (Li-Zhipeng Tang et al., 2014).
Scientific Research Applications
Cancer Research : A study by Weisburger et al. (1984) found that feeding F344 rats and B6C3F1 mice with derivatives of benzenamine, including 4,4'-methylenebis(N,N-dimethyl)-benzenamine, increased thyroid and liver neoplasms, indicating its potential carcinogenic effects (Weisburger, Murthy, Lilja, & Lamb, 1984).
Antifungal Properties : Malhotra et al. (2012) synthesized benzenamine derivatives showing varied antifungal activity against Candida albicans, Candida tropicalis, and Aspergillus niger. The antifungal activity was enhanced by substituting chloro, nitro, and methoxy groups at para positions (Malhotra, Hans, Sharma, Deep, & Phogat, 2012).
Supramolecular Architecture : Research by Wang et al. (2012) on supramolecular architectures based on 4,4′-methylene-bis(benzenamine) and aromatic carboxylic acid guests showed structural diversity and thermal stability, indicating potential applications in materials science (Wang, Zhao, Liu, Liu, Xiao, & Hu, 2012).
Dye Synthesis : A study by Peesapati et al. (1993) discussed the synthesis of Styrylpyridinium dyes containing methylenebis[benzenamine], showcasing the compound's relevance in dye production (Peesapati, Rao, & Pethrick, 1993).
Crystal Structure Analysis : Yang et al. (2010) studied the crystal structure of a related compound, 3-chloro-4-(3,3-dichloroallyloxy)benzenamine, finding that it crystallizes in the orthorhombic space group with molecules linked via N-H...O and N-H...N hydrogen bonds (Yang, Li, Liu, Feng, & Zhu, 2010).
Chemical Reactivity Studies : Research by Iwanami et al. (1964) explored the reactions of diethyl acetylenedicarboxylate with ethylenediamine and propylenediamine, leading to various compounds, some of which undergo hydrolysis to produce pyruvic acid, carbon dioxide, and amines (Iwanami, Kenjo, Nishibe, Kajiura, & Isoyama, 1964).
Safety And Hazards
- Toxicity : 4,4’-methylenebis[3-chloro-2,6-diethyl-] is toxic if ingested, inhaled, or absorbed through the skin. Proper protective measures are essential during handling.
- Carcinogenicity : Some studies suggest a potential link to cancer, especially in occupational settings. Adequate precautions are necessary.
- Environmental Impact : Disposal should follow regulations to prevent environmental contamination.
Future Directions
Research on this compound continues, focusing on its applications in materials science, pharmaceuticals, and environmental remediation. Further studies are needed to explore its reactivity, stability, and potential alternatives with improved safety profiles.
properties
IUPAC Name |
4-[(4-amino-2-chloro-3,5-diethylphenyl)methyl]-3-chloro-2,6-diethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28Cl2N2/c1-5-12-9-14(18(22)16(7-3)20(12)24)11-15-10-13(6-2)21(25)17(8-4)19(15)23/h9-10H,5-8,11,24-25H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOMIGLBMQVNLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1N)CC)Cl)CC2=C(C(=C(C(=C2)CC)N)CC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073031 | |
Record name | Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Off-white odorless granules; [Air Products MSDS] | |
Record name | Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) | |
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Product Name |
Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- | |
CAS RN |
106246-33-7 | |
Record name | Methylenebis(3-chloro-2,6-diethylaniline) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106246-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4,4'-Methylenebis(3-chloro-2,6-diethylbenzenamine) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106246337 | |
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Record name | Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.398 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4-methylenebis-3-(chloro-2,6-diethyl)-aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4′-Methylenebis[3-chloro-2,6-diethylbenzenamine] | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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